N,2-di(pyridin-3-yl)quinoline-4-carboxamide
Description
N,2-Di(pyridin-3-yl)quinoline-4-carboxamide is a quinoline derivative characterized by a pyridin-3-yl group at position 2 of the quinoline core and a pyridin-3-yl substituent on the carboxamide nitrogen. Its molecular formula is C₂₀H₁₄N₄O, with a monoisotopic mass of 326.115 g/mol.
Properties
Molecular Formula |
C20H14N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,2-dipyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-6-4-10-22-13-15)17-11-19(14-5-3-9-21-12-14)24-18-8-2-1-7-16(17)18/h1-13H,(H,23,25) |
InChI Key |
VGGWXORTUVQETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids. As demonstrated in,, and, this involves condensing isatin derivatives with ketones under basic conditions:
-
React isatin (1.0 equiv) with 4-pyridinyl acetophenone (1.2 equiv) in ethanol containing NaOH (2.0 equiv) at 80°C for 6 hours.
-
Acidify with HCl to precipitate 2-(pyridin-3-yl)quinoline-4-carboxylic acid (Yield: 68–75%).
Optimization :
Friedländer Annulation
An alternative route involves cyclizing 2-aminobenzaldehyde derivatives with β-keto esters (,):
-
Heat 2-amino-5-nitrobenzaldehyde (1.0 equiv) with cyanoacetamide (1.1 equiv) in ethanol at 70°C for 10 minutes.
-
Isolate 2-amino-6-nitroquinoline-3-carboxamide , then reduce the nitro group using SnCl₂/HCl (Yield: 82%).
Advantages :
-
Direct introduction of the carboxamide group.
-
Compatibility with electron-deficient pyridinyl substituents.
Introduction of Pyridin-3-yl Groups
Suzuki–Miyaura Coupling
Palladium-catalyzed cross-coupling is widely used to install aryl groups at the quinoline 2-position (,):
-
React 2-chloroquinoline-4-carboxylic acid (1.0 equiv) with pyridin-3-ylboronic acid (2.5 equiv) in dioxane/H₂O (4:1).
-
Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) at 100°C for 12 hours (Yield: 76%).
Key Data :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 100°C | 76 |
| PdCl₂(dppf) | DMF | 120°C | 81 |
Buchwald–Hartwig Amination
For N-arylation of the carboxamide group, CuI/1,10-phenanthroline catalyzes the coupling of aryl halides with amines ():
-
Treat quinoline-4-carbonyl chloride (1.0 equiv) with 3-aminopyridine (1.5 equiv) in THF.
-
Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 60°C for 8 hours (Yield: 70%).
Carboxamide Formation
Coupling Reagents
Activation of the carboxylic acid is critical for amide bond formation. Common methods include:
-
EDC/HOBt : React 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 3-aminopyridine in DMF using EDC (1.5 equiv) and HOBt (1.5 equiv) at RT for 24 hours (Yield: 85%),.
-
T3P® : Propylphosphonic anhydride in dichloromethane achieves yields >90% at 0°C.
Comparative Efficiency :
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 24 | 85 |
| T3P® | DCM | 6 | 92 |
One-Pot Synthesis
A streamlined approach combines Suzuki coupling and amidation ():
-
Perform Suzuki coupling of 2-bromoquinoline-4-carboxylic acid with pyridin-3-ylboronic acid .
-
Without isolation, treat the intermediate with 3-aminopyridine and EDC/HOBt (Yield: 78%).
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
Challenges and Optimization
-
Regioselectivity : Use of directing groups (e.g., Boc) ensures functionalization at the 2- and 4-positions.
-
Solvent Effects : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
-
Catalyst Loading : Reducing Pd to 2 mol% with microwave irradiation maintains efficiency while lowering costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to N,2-di(pyridin-3-yl)quinoline-4-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N,2-di(pyridin-3-yl)quinoline-4-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which N,2-di(pyridin-3-yl)quinoline-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
- Pyridinyl vs. naphthyl groups : Pyridinyl substituents (e.g., in compound 9) reduce melting points compared to bulkier naphthyl groups (compound 7) due to decreased molecular symmetry and weaker intermolecular forces .
- Halogenation : Chloro substitution (compound 20) increases melting points (228–229°C) via enhanced dipole interactions .
- Yield trends : Bulky substituents (e.g., naphthyl) often result in lower yields due to steric hindrance during coupling (compound 20: 3.2% yield) .
Biological Activity
N,2-di(pyridin-3-yl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications based on a review of available literature.
Structural Overview
This compound has the molecular formula . Its structure consists of a quinoline core with two pyridine rings and a carboxamide functional group. This structural configuration is significant as it enhances the compound's interaction with various biological targets, potentially leading to diverse pharmacological effects.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
- Anticancer Activity : Similar quinoline derivatives have shown promising anticancer properties. For instance, compounds with analogous structures have been reported to stabilize G-quadruplexes in telomeric DNA, which can inhibit cancer cell proliferation. The specific mechanism involves inducing DNA damage and promoting telomere fusions .
- Antimicrobial Effects : The compound's structural similarities to other pyridine-based molecules suggest potential antimicrobial properties. Research indicates that quinoline derivatives exhibit activity against various bacterial strains and fungi. For example, some derivatives have demonstrated effective binding to thymidylate kinase, an important target for antimicrobial action .
- Antiviral Properties : Recent studies highlight the antiviral potential of quinoline compounds. This compound may share this activity due to its structural characteristics that facilitate interactions with viral proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyridine and quinoline components can significantly influence activity:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1 | 2-pyridyl group | Reduced activity (EC50 = 0.123 μM) |
| 2 | 3-pyridyl group | Enhanced binding affinity |
| 3 | Carboxamide vs. carboxylate | Variability in activity based on functional group |
The introduction of different substituents on the pyridine rings can lead to variations in binding affinity and selectivity toward specific biological targets .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- One-Pot Synthesis : A straightforward method involving condensation reactions that yield high purity and yield.
- Multi-Step Synthesis : Utilizing intermediate compounds to construct the final product through sequential reactions.
These methods are essential for producing analogs that can be tested for enhanced biological activities .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related quinoline derivative on human cancer cell lines. The compound exhibited significant antiproliferative effects at low micromolar concentrations, suggesting that this compound may have similar efficacy against cancer cells by targeting telomeric G4 structures .
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyridine derivatives were synthesized and tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that certain analogs displayed potent antimicrobial activity with favorable binding interactions with target proteins involved in bacterial metabolism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,2-di(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a two-step process: (1) condensation of substituted pyridines with quinoline-4-carboxylic acid derivatives using coupling agents like PyBOP in DMF, and (2) amidation with pyridin-3-amine. For example, PyBOP-mediated coupling with 2-aminopyridine derivatives in the presence of N-methylmorpholine (NMM) yields the target compound with ~59% efficiency . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (room temperature to 50°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid).
Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Aromatic protons in pyridin-3-yl and quinoline moieties appear as distinct multiplets between δ 7.2–9.3 ppm. The amide proton (NH) is observed as a singlet at δ ~9.2 ppm .
- ESI-MS : The molecular ion peak [M+H]⁺ is detected at m/z ~376.5, with fragmentation patterns (e.g., loss of CO or pyridyl groups) confirming substituent positions .
Q. What are the primary applications of this compound in pharmacological research?
- Methodology : The compound is a scaffold for cytochrome P450 2C9 (CYP2C9) inhibitors due to its Type II binding mode, where the pyridin-3-yl group coordinates with the heme iron. Assays involve UV-vis spectroscopy to monitor heme perturbation (λmax shift to ~425 nm) and competitive inhibition studies with diclofenac .
Advanced Research Questions
Q. How do substituent variations (e.g., pyridin-2-yl vs. pyridin-4-yl) affect CYP2C9 inhibition potency?
- Methodology :
- Structure-Activity Relationship (SAR) : Replacing pyridin-3-yl with pyridin-2-yl reduces inhibition (IC50 increases from 0.8 µM to 3.2 µM) due to steric clashes in the CYP2C9 active site.
- Data Analysis : Molecular docking (e.g., using AutoDock Vina) and comparative IC50 assays validate steric/electronic effects .
Q. What computational strategies are used to predict the metabolic stability of quinoline-4-carboxamide derivatives?
- Methodology :
- ADMET Prediction : Tools like SwissADME calculate parameters like topological polar surface area (TPSA) and logP. For example, TPSA >80 Ų correlates with poor blood-brain barrier penetration.
- CYP Metabolism Simulations : Density Functional Theory (DFT) models assess oxidation susceptibility at quinoline C-2/C-4 positions .
Q. How can contradictory crystallographic and spectroscopic data be resolved for polymorphic forms of this compound?
- Methodology :
- X-ray Diffraction (XRPD) : Compare experimental vs. simulated patterns to identify dominant polymorphs.
- Thermogravimetric Analysis (TGA) : Detect hydrate/anhydrous forms via weight loss profiles (e.g., 5% loss at 100°C indicates bound water) .
Key Considerations for Researchers
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Data Reproducibility : Document reaction atmosphere (e.g., inert N2 vs. ambient air), as oxidation byproducts may form in aerobic conditions .
- Ethical Compliance : Adhere to non-medical use guidelines; confirm institutional approvals for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
